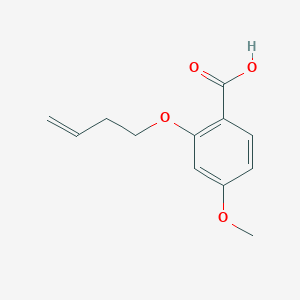

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a but-3-en-1-yloxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzoic acid and but-3-en-1-ol.

Esterification: The 4-methoxybenzoic acid is first esterified with but-3-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically carried out under reflux conditions to ensure complete esterification.

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The but-3-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the development of new materials with specific properties.

Biological Studies: The compound is investigated for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yloxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The but-3-en-1-yloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The methoxy group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzoic Acid: Lacks the but-3-en-1-yloxy group, making it less versatile in synthetic applications.

2-(But-3-en-1-yloxy)benzoic Acid: Lacks the methoxy group, which may affect its biological activity.

2-(But-3-en-1-yloxy)-4-hydroxybenzoic Acid: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and interactions.

Uniqueness

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid is unique due to the presence of both the but-3-en-1-yloxy and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of synthetic and research applications, making it a valuable compound in various fields.

Biological Activity

2-(But-3-en-1-yloxy)-4-methoxybenzoic acid, a compound derived from benzoic acid, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a methoxy group and an allyloxy substituent, which may influence its biological interactions.

Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related benzoic acid derivative demonstrated an IC50 value for DPPH radical scavenging ranging from 25.17 to 43.55 µM, suggesting a robust capacity to neutralize free radicals . The presence of the methoxy group is hypothesized to enhance electron donation, thereby improving antioxidant activity.

Anti-Cancer Properties

Research has shown that benzoic acid derivatives can exhibit anti-cancer effects. In vitro assays have demonstrated that certain analogs induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and DNA damage . For example, a coumarin derivative related to the compound under discussion was found to induce cytotoxicity in prostate cancer cells with IC50 values indicating effective dose-dependent responses .

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is well-documented. A study focusing on various derivatives reported MIC values against Gram-positive and Gram-negative bacteria, with some compounds showing potent activity against multi-drug resistant strains . While specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy in combating bacterial infections.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Antioxidant Mechanism : The compound may act by donating hydrogen atoms to free radicals, stabilizing them and preventing oxidative damage.

- Apoptotic Pathways : Evidence suggests that structural analogs can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Key Enzymes : Certain derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression, which may extend to the compound .

Case Studies and Research Findings

Properties

IUPAC Name |

2-but-3-enoxy-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-4-7-16-11-8-9(15-2)5-6-10(11)12(13)14/h3,5-6,8H,1,4,7H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEWJSHQKIFVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OCCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.